![molecular formula C8H5Br2ClN2 B13667528 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with bromine atoms at positions 4 and 6, and a chloromethyl group at position 3. The molecular formula of this compound is C8H5Br2ClN2, and it has a molecular weight of 324.40 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dibromo-3-hydroxypyrazolo[1,5-a]pyridine with thionyl chloride to introduce the chloromethyl group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group using suitable reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted pyrazolopyridines with various functional groups.
- Oxidized or reduced derivatives of the original compound .
科学研究应用
4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness: 4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of bromine atoms at positions 4 and 6 and a chloromethyl group at position 3. These substituents confer specific chemical reactivity and biological activity that distinguish it from other pyrazolopyridine derivatives .
属性
分子式 |
C8H5Br2ClN2 |
|---|---|
分子量 |
324.40 g/mol |
IUPAC 名称 |
4,6-dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H5Br2ClN2/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H,2H2 |
InChI 键 |
FZJGYEPQSSVYLE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C=NN2C=C1Br)CCl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


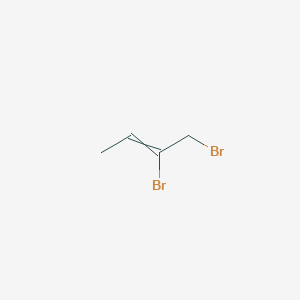
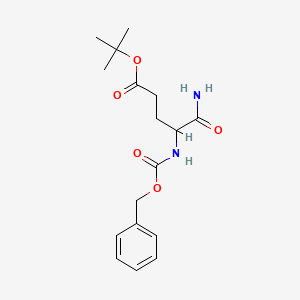
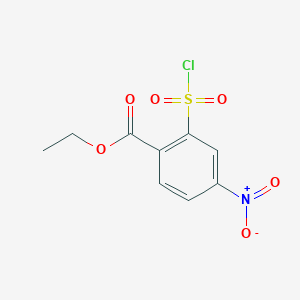
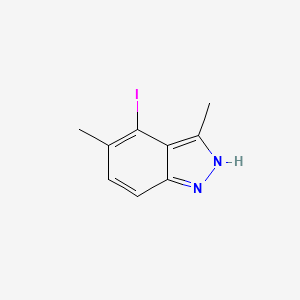
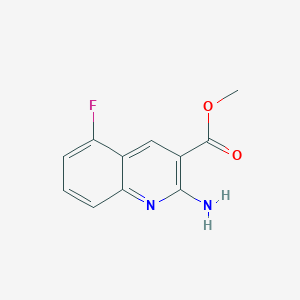
![4-Bromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13667472.png)
![3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13667476.png)

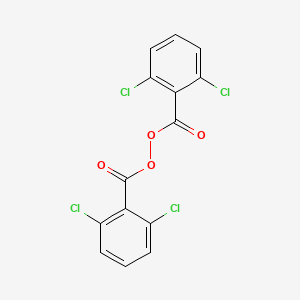
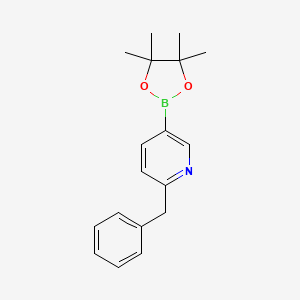
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667489.png)
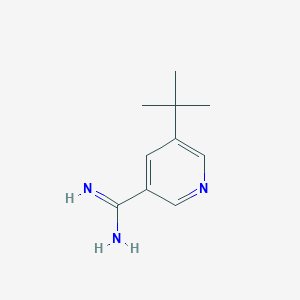
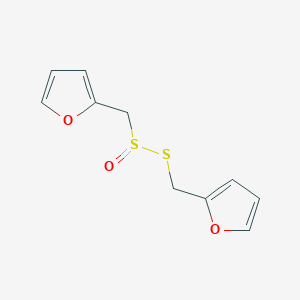
![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
